molecular formula C18H25N3O9 B027211 Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate CAS No. 102516-94-9

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate

Katalognummer: B027211
CAS-Nummer: 102516-94-9
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: CWADDLWSLKNOHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The dioxalate form of this compound indicates the presence of two oxalate groups, which can influence its solubility and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound , the synthesis would involve the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde to form the benzimidazole core.

    Ether Formation: The benzimidazole core is then reacted with 2-(diethylamino)ethanol under basic conditions to form the 1-((2-(diethylamino)ethoxy)methyl) group.

    Dioxalate Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzimidazole derivatives can undergo various types of chemical reactions, including:

    Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole can yield benzimidazole N-oxide, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

Benzimidazole derivatives, including 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, have numerous scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex organic molecules.

    Biology: Studied for their interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for their potential as therapeutic agents, particularly as antimicrobial, antiviral, and anticancer drugs.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Wirkmechanismus

The mechanism of action of benzimidazole derivatives often involves their interaction with biological targets such as enzymes and receptors. For example, some benzimidazole derivatives inhibit the enzyme tubulin, which is essential for cell division, making them effective anticancer agents. The presence of the 1-((2-(diethylamino)ethoxy)methyl) group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Aminobenzimidazole: Known for its antimicrobial properties.

    5,6-Dimethylbenzimidazole: A component of vitamin B12.

Uniqueness

The unique structural features of 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, such as the diethylaminoethoxy group and the dioxalate salt form, can influence its solubility, reactivity, and biological activity. These features may provide advantages in terms of drug delivery, bioavailability, and target specificity compared to other benzimidazole derivatives.

Eigenschaften

CAS-Nummer

102516-94-9

Molekularformel

C18H25N3O9

Molekulargewicht

427.4 g/mol

IUPAC-Name

2-(benzimidazol-1-ylmethoxy)-N,N-diethylethanamine;oxalic acid

InChI

InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6)

InChI-Schlüssel

CWADDLWSLKNOHF-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O

Kanonische SMILES

CCN(CC)CCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Synonyme

BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.